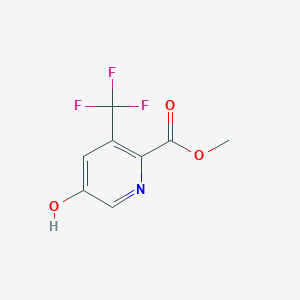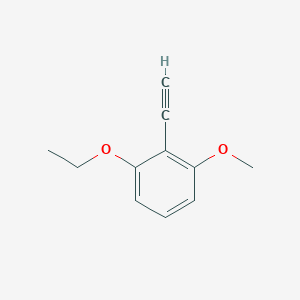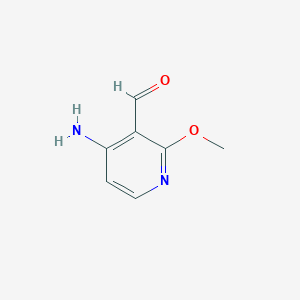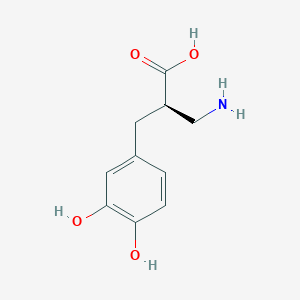
(r)-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is a compound that features an amino group, a propanoic acid backbone, and a benzyl group substituted with two hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the protection of the amino group followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The hydroxyl groups can then be introduced through selective hydroxylation reactions. The final step involves deprotection of the amino group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve enantioselective synthesis. Enzymatic methods can be employed to introduce the chiral center with high selectivity, followed by chemical modifications to introduce the benzyl and hydroxyl groups. This approach can be more sustainable and cost-effective compared to purely chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amides, sulfonamides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. The presence of the hydroxyl groups on the benzyl ring suggests that it may interact with enzymes and receptors involved in oxidative stress responses .
Medicine
In medicine, ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzyl ring can participate in hydrogen bonding and redox reactions, influencing the activity of oxidative stress-related pathways. The amino group can form interactions with acidic residues in proteins, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.
3,4-Dihydroxybenzoic acid: Known for its antioxidant properties.
3,4-Dihydroxyphenylpropionic acid: Exhibits similar antioxidant activities.
Uniqueness
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid backbone, which allows for a wider range of chemical modifications and biological interactions compared to its analogs. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-2,4,7,12-13H,3,5,11H2,(H,14,15)/t7-/m1/s1 |
Clave InChI |
QQCREWRPPHIWNL-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@H](CN)C(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(CN)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)

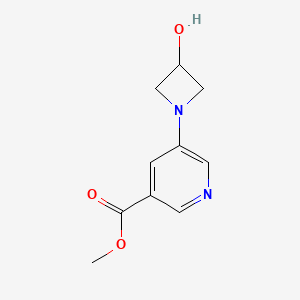


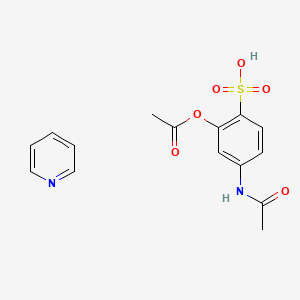
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
